![molecular formula C13H22N2O2 B1252636 N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide
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Overview
Description
N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide is a member of piperidines.
Scientific Research Applications
Gastric Acid Antisecretory Activity
A study by Ueda et al. (1991) explored the synthesis of compounds related to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide, particularly focusing on their gastric acid antisecretory activity. The compounds showed potential as antiulcer agents due to their ability to inhibit histamine-induced gastric acid secretion.
Antibacterial Potentials
The synthesis and evaluation of acetamide derivatives with structures similar to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide, focusing on their antibacterial potentials, were conducted by Iqbal et al. (2017). These compounds exhibited moderate antibacterial activity, especially against Gram-negative bacterial strains.
Pharmacological Evaluation
Lalinde et al. (1990) researched the intravenous analgesic activity of compounds structurally related to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide. The study identified compounds with optimal analgesic potency and short duration of action, highlighting the potential for clinical applications in pain management (Lalinde et al., 1990).
Enzyme Inhibition Studies
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. The study provided insights into the interaction of these compounds with enzymes, demonstrating significant inhibition activity (Virk et al., 2018).
Infrared Spectrum Analysis
Research by Ji et al. (2020) focused on the infrared spectrum of amide bands in compounds like N-methylacetamide, which shares structural similarities with N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide. This study is significant in understanding the amide infrared spectrum and its implications in organic and analytical chemistry (Ji et al., 2020).
Novel Pyrazole and Thiazole Derivatives
Khalil et al. (2017) explored the use of chloroacetonitrile for synthesizing novel pyrazole and thiazole derivatives, starting with compounds like 2-(-Piperidin-1-yl) acetamide. This research contributes to the development of new chemical entities with potential pharmacological properties (Khalil et al., 2017).
properties
Product Name |
N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[4-[3-(hydroxymethyl)piperidin-1-yl]but-2-ynyl]-N-methylacetamide |
InChI |
InChI=1S/C13H22N2O2/c1-12(17)14(2)7-3-4-8-15-9-5-6-13(10-15)11-16/h13,16H,5-11H2,1-2H3 |
InChI Key |
WQVIACWXWNYNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC#CCN1CCCC(C1)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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